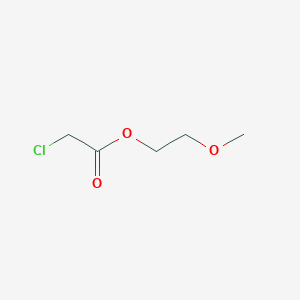
2-Cloroacetato de 2-metoxietilo
Descripción general
Descripción
- 2-Methoxyethyl Chloroacetate is a chemical compound studied in various scientific contexts. Its properties and applications in different fields have been explored through several research studies.
Synthesis Analysis
- The synthesis of compounds similar to 2-Methoxyethyl Chloroacetate often involves reactions like the one described by (Unver et al., 2009), where 2-hydroxy-3-methoxy-1-benzaldehyde reacts with 2-chlorobenzylamine.
- Another synthesis route, involving photolysis of chloroacetamides to produce derivatives, is reported by (Bremner et al., 1989).
Molecular Structure Analysis
- The molecular structure of similar compounds is often characterized using techniques like FT-IR, NMR, and X-ray crystallography, as seen in the works of (Jukić et al., 2010) and (Inkaya et al., 2012).
Chemical Reactions and Properties
- Research on compounds with similar chemical properties often focuses on their reaction mechanisms and the formation of specific structures, as detailed in studies like those by (Ünaleroğlu et al., 2002).
Physical Properties Analysis
- The physical properties of such chemicals, including melting points, boiling points, and solubility, are key areas of study. However, specific details on 2-Methoxyethyl Chloroacetate in this regard are not provided in the available literature.
Chemical Properties Analysis
- The chemical behavior, such as reactivity with other substances, stability conditions, and degradation pathways, is crucial. For instance, studies like those by (Matcham et al., 1999) provide insights into related compounds' reactivity and chemical transformations.
Aplicaciones Científicas De Investigación
Poliuretanos basados en ionomeros
“2-Cloroacetato de 2-metoxietilo” se utiliza en la creación de poliuretanos basados en ionomeros . Estos materiales exhiben una amplia gama de propiedades físicas y mecánicas, lo que los hace útiles en diversas aplicaciones como elastómeros o biomateriales . La introducción de grupos iónicos en la columna vertebral del poliuretano abre el camino a nuevas aplicaciones donde los grupos iónicos pueden actuar como entrecruzadores físicos que modifican en gran medida las propiedades mecánicas y térmicas finales de los materiales .
Industrias de recubrimientos y textiles
Los poliuretanos basados en ionomeros, que utilizan “this compound”, se utilizan en las industrias de recubrimientos y textiles . Se pueden utilizar como recubrimientos impermeables o sustitutos del cuero .
Industrias de alta tecnología
Estos materiales también se pueden utilizar en industrias de alta tecnología para materiales con memoria de forma, dispositivos biomédicos y materiales biocompatibles .
Poliuretanos termoplásticos
“this compound” se utiliza en la síntesis de poliuretano termoplástico basado en poli(acrilato de 2-metoxietilo) . Las propiedades de estos materiales se pueden diseñar de acuerdo con los requisitos de los usuarios finales .
Recubrimiento biomédico
Poli (acrilato de 2-metoxietilo) (PMEA), que utiliza “this compound”, se utiliza con frecuencia en el recubrimiento biomédico debido a sus propiedades líquidas . El PMEA posee excelentes propiedades para aplicaciones médicas, como el enriquecimiento celular, la baja absorción de proteínas y la antitrombogenicidad
Safety and Hazards
2-Methoxyethyl Chloroacetate is classified as a combustible liquid. It can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Propiedades
IUPAC Name |
2-methoxyethyl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-8-2-3-9-5(7)4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLBINWLZIVRJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278087 | |
| Record name | 2-Methoxyethyl Chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13361-36-9 | |
| Record name | 13361-36-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxyethyl Chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxyethyl Chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)

![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)



![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)